A Comprehensive Technical Guide to the Synthesis and Characterization of 25B-NBOH Hydrochloride
A Comprehensive Technical Guide to the Synthesis and Characterization of 25B-NBOH Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
25B-NBOH hydrochloride, formally known as 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine chemical class.[1][2][3] It is a derivative of the psychedelic compound 2C-B and is structurally analogous to the well-documented 25B-NBOMe.[3][4] Primarily recognized for its high affinity and agonist activity at the serotonin 5-HT₂A and 5-HT₂C receptors, 25B-NBOH serves as a critical tool in neuropharmacological research and is also a compound of interest in forensic analysis due to its emergence as a novel psychoactive substance (NPS).[1][5][6][7] This guide provides a detailed overview of its synthesis, physicochemical properties, and analytical characterization.
Synthesis of 25B-NBOH Hydrochloride
The synthesis of 25B-NBOH hydrochloride is typically achieved through a multi-step process commencing with commercially available precursors. A common and effective route involves the reductive amination of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine with salicylaldehyde.[8] The precursor phenethylamine itself can be synthesized from 2,5-dimethoxybenzaldehyde.[8]
Synthetic Pathway
The overall synthetic scheme can be visualized as a three-stage process:
-
Formation of the Phenethylamine Backbone: Synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine from 2,5-dimethoxybenzaldehyde.
-
Halogenation: Introduction of a bromine atom at the 4-position of the phenyl ring.
-
N-Alkylation and Salt Formation: Reductive amination with salicylaldehyde to form the N-benzyl moiety, followed by conversion to the hydrochloride salt.
Experimental Protocol: Reductive Amination
This protocol outlines the final N-alkylation step, a critical reaction in the synthesis of N-benzyl phenethylamines.[8]
-
Reactant Preparation: Dissolve 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (1.0 eq) and salicylaldehyde (1.1 eq) in a suitable anhydrous solvent such as ethanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 25B-NBOH freebase.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 25B-NBOH hydrochloride as a solid.[9]
Physicochemical and Pharmacological Data
The fundamental properties of 25B-NBOH hydrochloride are summarized below. This data is essential for its handling, storage, and application in research.
Table 1: Chemical and Physical Properties of 25B-NBOH Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Formal Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |
| CAS Number | 1539266-16-4 | [1][2] |
| Molecular Formula | C₁₇H₂₀BrNO₃ • HCl | [1] |
| Formula Weight | 402.7 g/mol | [1] |
| Purity | ≥98% (as an analytical reference standard) | [1][6] |
| Formulation | A neat solid | [1][6] |
| Exact Mass [M+H]⁺ | 366.0699 |[2][10] |
Table 2: Pharmacological Profile
| Parameter | Receptor | Value (pKi) | Reference |
|---|---|---|---|
| Binding Affinity | Serotonin 5-HT₂A | 8.3 | [1][5][7] |
| Binding Affinity | Serotonin 5-HT₂C | 9.4 |[1][5][7] |
Characterization and Analytical Methods
Definitive identification and characterization of 25B-NBOH hydrochloride require a combination of modern analytical techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a cornerstone for the characterization of novel phenethylamines.[11][12]
-
Methodology (LC-QTOF-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Chromatography: Inject the sample into a liquid chromatography system, typically using a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing a modifier like formic acid).
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Analyze the ions using a Quadrupole Time-of-Flight (QTOF) mass spectrometer to obtain high-resolution mass data.
-
-
Expected Results: The protonated molecule [M+H]⁺ for the freebase is observed at an exact mass of m/z 366.0699.[2][10] Tandem MS (MS/MS) analysis reveals characteristic fragmentation patterns, notably the loss of the hydroxybenzyl group, resulting in a fragment ion at m/z 107.0491, and the remaining phenethylamine backbone at m/z 260.0281.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework.
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both phenyl rings, the methoxy groups, and the aliphatic protons of the ethylamine bridge. 2D NMR experiments are used to confirm the connectivity of the atoms and finalize the structural assignment.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Methodology (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The spectrum will display characteristic absorption bands corresponding to O-H (phenol), N-H (secondary amine salt), C-H (aromatic and aliphatic), C-O (ether), and C-Br stretches, confirming the presence of key functional groups.[9]
Mechanism of Action and Signaling Pathway
25B-NBOH exerts its potent psychedelic effects primarily through its action as an agonist at the serotonin 5-HT₂A receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 25B-NBOH (hydrochloride) - Analytical Standards - CAT N°: 18328 [bertin-bioreagent.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. repositorio.ufmg.br [repositorio.ufmg.br]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. researchgate.net [researchgate.net]
